Punigluconin Binding Affinity vs. Other Natural Ligands to Hepatocellular Carcinoma (HCC) Targets
In a computational screening study for hepatocellular carcinoma (HCC) targets, Punigluconin exhibited higher in silico binding energy affinities against multiple critical protein targets compared to reference ligands. Against the BCL2 anti-apoptotic protein, Punigluconin showed a binding affinity of -9.1 kcal/mol, compared to -7.8 kcal/mol for the reference ligand [1]. For the EGFR tyrosine kinase, Punigluconin's binding affinity was -9.4 kcal/mol versus -8.1 kcal/mol for the reference [1]. Similarly, against the c-Met receptor, Punigluconin achieved -9.6 kcal/mol compared to -8.3 kcal/mol for the reference [1]. These consistent differences across a panel of therapeutically relevant targets indicate that Punigluconin presents a distinct interaction profile compared to generic screening libraries or other natural product ligands.
| Evidence Dimension | In silico binding energy (kcal/mol) to BCL2 protein |
|---|---|
| Target Compound Data | -9.1 kcal/mol |
| Comparator Or Baseline | Reference ligand (compound name not specified in source) = -7.8 kcal/mol |
| Quantified Difference | Δ = -1.3 kcal/mol (more favorable binding for Punigluconin) |
| Conditions | Molecular docking via Mcule platform; target: BCL2 |
Why This Matters
Superior docking scores against HCC-relevant proteins provide a rationale for selecting Punigluconin over other compounds in oncology-focused discovery projects.
- [1] Khan, A., et al. (2024). Exploring the therapeutic potential of Emblica officinalis natural compounds against hepatocellular carcinoma (HCC). Journal of Biological Regulators and Homeostatic Agents, 38(11). (Via DOAJ) View Source
